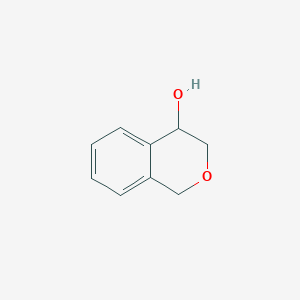
异色满-4-醇
描述
Isochroman-4-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isochroman-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isochroman-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化异色满的合成
异色满-4-醇是合成功能化异色满的关键中间体。氧杂-毕克特-斯宾格勒反应是构建异色满母核的关键方法,通过在六氟异丙醇 (HFIP) 中使用环氧化合物作为醛的等效物可以增强该反应。 这种方法可以合成药物类似物,并扩展了反应中可使用的亲电试剂和亲核试剂的范围 .
绿色化学应用
该化合物在绿色化学中发挥作用,特别是在通过氧杂-毕克特-斯宾格勒环化合成异色满方面。杂多酸离子液体作为绿色催化剂,可以在碳酸二甲酯中用于制备各种取代的异色满。 该方法以其环境可持续性和能够在不明显损失活性的情况下回收催化剂而著称 .
药物研究
异色满衍生物,包括异色满-4-醇,具有很高的药理学意义。使用异色满-4-醇合成药物类似物证明了其在开发新型治疗剂方面的潜力。 该化合物在药物合成中的多功能性突出了其在药物研究中的重要性 .
生物活性研究
异色满衍生物的生物活性研究是一个持续进行的领域。 异色满-4-醇可用于研究构效关系 (SAR),并提供对这些化合物的生物功能和潜在治疗应用的见解 .
替代试剂开发
异色满-4-醇可用于开发有机合成的替代试剂。 其稳定性和多功能性使其成为原位反应的理想候选者,在原位反应中,它可以作为更不稳定或更危险化合物的替代物 .
催化和有机转化
该化合物参与催化,特别是在有机转化中,它可以用作催化体系的一部分。 其在离子液体中用于绿色合成的应用进一步强调了其在催化和有机化学中的作用 .
作用机制
Target of Action
Isochroman-4-ol is a complex compound with a wide range of potential targets. It’s known that isochroman-4-ol is a key component in various synthetic pharmaceuticals , suggesting its potential to interact with multiple biological targets.
Mode of Action
It’s known that isochroman-4-ol can be synthesized via the oxa-pictet–spengler reaction . This reaction involves the formation of an epoxide, which can interact with various biological targets . The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.
Biochemical Pathways
Isochroman-4-ol may affect several biochemical pathways. The compound is synthesized via the oxa-Pictet–Spengler reaction, which involves the formation of an epoxide . Epoxides are reactive compounds that can interact with various biochemical pathways.
Pharmacokinetics
Given its presence in various synthetic pharmaceuticals , it’s likely that Isochroman-4-ol has suitable pharmacokinetic properties for drug delivery
Result of Action
Isochroman-4-ol is a component of various synthetic pharmaceuticals , suggesting that it has significant biological activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isochroman-4-ol. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of Isochroman-4-ol and its interactions with its targets .
生化分析
Biochemical Properties
Isochroman-4-ol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For example, isochroman-4-ol can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many endogenous and exogenous compounds . Additionally, isochroman-4-ol has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their activity and downstream effects .
Cellular Effects
Isochroman-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isochroman-4-ol has been shown to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis . This activation leads to changes in gene expression and metabolic processes, ultimately affecting cell growth, proliferation, and survival . Isochroman-4-ol has also been found to have protective effects against oxidative stress in certain cell types .
Molecular Mechanism
The molecular mechanism of isochroman-4-ol involves its interactions with various biomolecules. Isochroman-4-ol can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, isochroman-4-ol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and functions, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isochroman-4-ol can change over time. The stability and degradation of isochroman-4-ol are important factors that influence its long-term effects on cellular function. Studies have shown that isochroman-4-ol is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to isochroman-4-ol has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of isochroman-4-ol vary with different dosages in animal models. At low doses, isochroman-4-ol has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, isochroman-4-ol can exhibit toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
Isochroman-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert isochroman-4-ol into its metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels . Isochroman-4-ol has also been shown to influence the activity of enzymes involved in fatty acid metabolism and energy production .
Transport and Distribution
Isochroman-4-ol is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, isochroman-4-ol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of isochroman-4-ol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of isochroman-4-ol plays a crucial role in its activity and function. Isochroman-4-ol can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, isochroman-4-ol has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, isochroman-4-ol can accumulate in the nucleus, affecting gene expression and transcriptional regulation .
属性
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFIRBDJVKBOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726392 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20924-57-6 | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enantioselective synthesis of 5,8-dimethoxy-isochroman-4-ol important in the context of pyranonaphthoquinone synthesis?
A1: Pyranonaphthoquinones often exhibit biological activity attributed to their ability to act as bioreductive alkylating agents []. The position and stereochemistry of substituents on the pyran ring of these molecules are crucial for their activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1S)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508643.png)

![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)
![1,3,3-Trimethyl-2-(2-{5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate](/img/structure/B1508651.png)
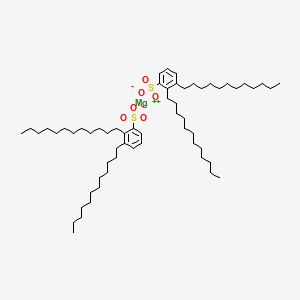
![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)

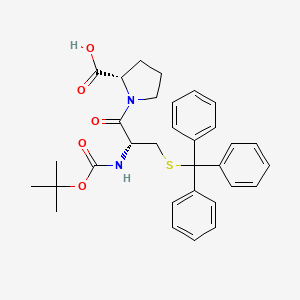

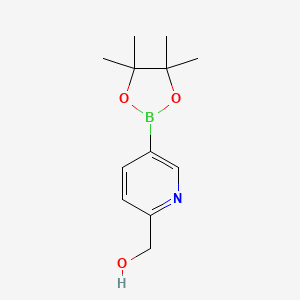
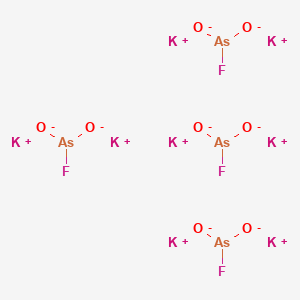
![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)
![3-Bromoisothiazolo[5,4-b]pyridine](/img/structure/B1508668.png)
